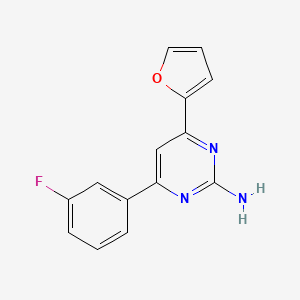

4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Drug Discovery and Development Research

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. gsconlinepress.com This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its inherent biocompatibility. gsconlinepress.com

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. gsconlinepress.com The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it an attractive framework for the design of enzyme inhibitors and receptor modulators. A series of 2-amino-4,6-diarylpyrimidine derivatives, for instance, have been synthesized and evaluated for their potential as inhibitors of chronic myeloid leukemia cells by targeting ABL1 kinase. rsc.org

Role of Fluorinated Heterocycles in Modulating Biological Activity and Research Design

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance their therapeutic properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological activity. nih.govmdpi.com

Fluorination can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which in turn can enhance oral bioavailability and cell membrane permeability. nih.govmdpi.com For example, the substitution of a hydrogen atom with fluorine can block sites of metabolism, prolonging the drug's duration of action. The development of numerous fluorinated pyrimidines, such as the widely used anticancer drug 5-fluorouracil, underscores the significant impact of this approach in drug design. nih.govnih.gov Research has shown that incorporating fluorine into pyrimidine derivatives can lead to compounds with a broad spectrum of pharmaceutical applications, including anticancer, antimicrobial, and antidepressant activities. matjournals.net

Overview of 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine as a Research Target within Pyrimidine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it is a compelling target for medicinal chemistry research. The compound is a 2-aminopyrimidine (B69317) derivative, a class of compounds known for a wide array of biological activities. researchgate.net

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZPLNOGCYVFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine and Cognate Derivatives

General Synthetic Strategies for Substituted Pyrimidine-2-amines

The construction of the pyrimidine-2-amine core can be broadly categorized into two approaches: building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyrimidine (B1678525) scaffold. nih.gov

The most fundamental and widely utilized method for synthesizing the pyrimidine ring is the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. bu.edu.eg For the synthesis of 2-aminopyrimidines, the N-C-N component is typically guanidine (B92328) or its derivatives, which react with a 1,3-bifunctional three-carbon precursor.

This reaction involves the condensation of a compound containing a 1,3-dielectrophilic system, such as a 1,3-diketone, β-ketoester, or an α,β-unsaturated ketone, with guanidine. The reaction proceeds through a series of condensation and dehydration steps to form the stable six-membered heterocyclic pyrimidine ring. The versatility of this method allows for the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring by selecting appropriately substituted 1,3-dicarbonyl precursors. asianpubs.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine-2-amine Synthesis

| C-C-C Precursor | N-C-N Reagent | Resulting Pyrimidine Core |

|---|---|---|

| Acetylacetone | Guanidine | 4,6-dimethylpyrimidin-2-amine |

| Ethyl acetoacetate | Guanidine | 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine |

| Dibenzoylmethane | Guanidine | 4,6-diphenylpyrimidin-2-amine |

This table illustrates the versatility of the cyclocondensation approach, where the substituents on the final pyrimidine ring are determined by the choice of the initial three-carbon precursor.

An alternative to building the pyrimidine ring from scratch is the functionalization of a pre-existing, often halogenated, pyrimidine core using transition-metal-catalyzed cross-coupling reactions. nih.gov This strategy is particularly useful for creating complex, highly decorated pyrimidine derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. researchgate.net In pyrimidine synthesis, it is used to couple a halopyrimidine (e.g., 2-amino-4,6-dichloropyrimidine) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This allows for the precise introduction of aryl or heteroaryl substituents at specific positions on the pyrimidine ring. nih.gov

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction for forming carbon-nitrogen bonds. nih.govresearchgate.net This reaction is instrumental in attaching primary or secondary amines to an aryl or heteroaryl halide. researchgate.net For pyrimidine synthesis, it is commonly used to introduce substituted amino groups at the 2- or 4-positions by reacting a chloropyrimidine with an amine. thieme-connect.com This method offers a broad scope and is more efficient than traditional nucleophilic aromatic substitution, especially with less nucleophilic arylamines. nih.gov

Table 2: Comparison of Key Cross-Coupling Reactions in Pyrimidine Synthesis

| Reaction | Bond Formed | Key Reactants | Typical Catalyst | Application in Pyrimidine Synthesis |

|---|---|---|---|---|

| Suzuki-Miyaura | Carbon-Carbon | Halopyrimidine + Organoboron Reagent | Palladium complexes (e.g., Pd(PPh₃)₄) | Introduction of aryl/heteroaryl groups at C4/C6. nih.gov |

| Buchwald-Hartwig | Carbon-Nitrogen | Halopyrimidine + Amine | Palladium complexes + Phosphine Ligands | Introduction of amino groups at C2/C4. thieme-connect.com |

This table summarizes the primary applications of Suzuki-Miyaura and Buchwald-Hartwig reactions in the functionalization of the pyrimidine scaffold.

Specific Synthetic Approaches to 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine and Analogous Structures

The synthesis of the specifically substituted this compound can be efficiently achieved using the cyclocondensation of a chalcone (B49325) precursor, which remains one of the most direct methods.

The synthesis of 4,6-disubstituted-2-aminopyrimidines from chalcones is a well-established and robust method. researchgate.netresearchgate.net This approach involves a two-step sequence:

Claisen-Schmidt Condensation: An appropriately substituted acetophenone (B1666503) (1-(3-fluorophenyl)ethan-1-one) is condensed with a heteroaromatic aldehyde (furan-2-carbaldehyde) under basic conditions (e.g., NaOH in ethanol) to yield the corresponding α,β-unsaturated ketone, a chalcone. pnrjournal.com This intermediate is specifically 1-(3-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one.

Cyclocondensation with Guanidine: The purified chalcone is then refluxed with guanidine hydrochloride in the presence of a base (e.g., KOH) and a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). researchgate.netderpharmachemica.com The reaction proceeds via a Michael addition of guanidine to the enone system, followed by intramolecular cyclization and dehydration to afford the final this compound. aaru.edu.jo

This method is highly effective as it builds the desired substitution pattern directly into the pyrimidine ring in a convergent manner. nih.gov

Table 3: Reaction Scheme for Chalcone-Based Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|---|

| 1 | 1-(3-fluorophenyl)ethan-1-one | Furan-2-carbaldehyde | NaOH / Ethanol | 1-(3-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one |

This table outlines the two-step synthesis of the target compound starting from commercially available precursors.

An alternative strategy for synthesizing the target compound and its analogs involves the sequential functionalization of a pre-formed pyrimidine ring, typically 2-amino-4,6-dichloropyrimidine (B145751). nih.gov This route relies on the differential reactivity of the chlorine atoms and the power of palladium-catalyzed cross-coupling reactions.

The general approach would involve:

First Suzuki Coupling: A regioselective Suzuki-Miyaura coupling reaction is performed between 2-amino-4,6-dichloropyrimidine and one of the boronic acids (e.g., (3-fluorophenyl)boronic acid). Under carefully controlled conditions, it is possible to achieve monosubstitution, yielding 2-amino-4-chloro-6-(3-fluorophenyl)pyrimidine.

Second Suzuki Coupling: The remaining chlorine atom is then substituted in a second Suzuki coupling reaction with the other boronic acid (furan-2-ylboronic acid) to complete the synthesis of the target molecule.

This stepwise approach offers high modularity, allowing for the creation of a diverse library of analogs by simply changing the boronic acid partners in each step. nih.gov However, it may require careful optimization to control regioselectivity and can involve more synthetic steps and purification challenges compared to the convergent chalcone-based synthesis.

Advancements in Catalytic and Green Chemistry Approaches for Pyrimidine Synthesis

In recent years, significant efforts have been directed toward developing more sustainable and efficient methods for pyrimidine synthesis, aligning with the principles of green chemistry. benthamdirect.comrasayanjournal.co.in These advancements focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Key developments include:

Multicomponent Reactions (MCRs): One-pot reactions where three or more reactants combine to form a product, incorporating most or all of the atoms of the starting materials. acs.org MCRs for pyrimidine synthesis, such as the Biginelli reaction and its variations, offer high atom economy, simplified procedures, and reduced solvent waste. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication can dramatically reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods. rasayanjournal.co.inmdpi.com

Novel Catalytic Systems: Research into new catalysts, including metal-based (e.g., iridium, manganese) and metal-free systems, aims to improve efficiency and selectivity under milder conditions. acs.orgmdpi.com Iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable route to highly substituted pyrimidines. acs.org

Green Solvents and Solvent-Free Reactions: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a major focus. rasayanjournal.co.in Furthermore, performing reactions under solvent-free conditions, where possible, minimizes environmental impact and simplifies product purification. nih.gov

These green approaches are increasingly being applied to the synthesis of complex pyrimidine derivatives, offering pathways that are not only more environmentally benign but also often more efficient and cost-effective. nih.gov

An article on the investigative studies of the biological activities of this compound cannot be generated. Extensive searches for scientific literature detailing the in vitro assessment of this specific compound's biological potency did not yield any relevant results.

Mechanistic Investigations of Potential Antimicrobial Actions:

Studies on its antibacterial activity and mechanisms.

Exploration of its antifungal effects and underlying mechanisms.

Assessment of its antiviral potential.

Exploration of Anticancer Activities in Cell Culture Models:

Investigations into its antiproliferative mechanisms in cancer cell lines.

Without any available scientific studies on "this compound," it is not possible to provide an article that is thorough, informative, and scientifically accurate as per the request. The generation of content would require speculation or the use of data from unrelated compounds, which would not adhere to the specified focus.

Investigative Studies on the Biological Activities of 4 3 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine

In Vitro Assessment of Biological Potency of Pyrimidine (B1678525) Derivatives

Exploration of Anticancer Activities in Cell Culture Models

Inhibition of Key Enzymes in Cancer Pathways (e.g., Thymidylate Synthase)

The anticancer potential of pyrimidine derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression. nih.gov Notably, the inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant strategy in cancer therapy. nih.govresearchgate.net Dual inhibition of these pathways can be particularly effective, as EGFR blockade can reduce VEGF expression, and VEGFR-2 inhibition can enhance the anticancer effects of EGFR inhibitors. nih.gov

Studies on compounds with related structural motifs, such as 6-aryl-furo[2,3-d]pyrimidin-4-amines, have demonstrated potent EGFR inhibition, with some derivatives showing activity comparable to the established drug Erlotinib. nih.gov The specific substitutions on the pyrimidine core are crucial for activity. For instance, the presence of a chiral (R)-1-phenylethylamine at the C-4 position and a dimethyl-diamine group on the 6-aryl moiety resulted in a highly active EGFR inhibitor. nih.gov This highlights the therapeutic potential of the furopyrimidine scaffold in the development of new EGFR antagonists. nih.gov Similarly, other novel pyrazole, pyridine, and pyrimidine derivatives have been designed as potential dual inhibitors of both EGFR and VEGFR-2. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 6-aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | Identified inhibitors equipotent to Erlotinib. Activity is highly dependent on stereochemistry and substitutions. | nih.gov |

| 4-thiophenyl-pyrimidine derivatives | EGFR / VEGFR-2 | Designed as potential dual inhibitors for cancer treatment. | nih.gov |

Evaluation of Anti-inflammatory Modulatory Effects

Pyrimidine derivatives are widely recognized for their anti-inflammatory properties. nih.gov The mechanism often involves the inhibition of key mediators in the inflammatory cascade. Research into compounds containing a 3-fluorophenyl pyrimidinyl structure has identified potent inhibitors of p38α, a key kinase that regulates the production of pro-inflammatory mediators. nih.gov

Specifically, a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated significant inhibitory effects on p38α. nih.gov These compounds were also shown to inhibit the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, further confirming their anti-inflammatory potential. nih.gov The structural features, such as the type of linker and terminal moiety, were found to be critical for the observed activity. nih.gov This suggests that the 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine structure possesses features conducive to anti-inflammatory activity through similar mechanisms.

| Compound Class | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | p38α Inhibition | Significant inhibition, with some compounds having sub-micromolar IC50 values. | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | Nitric Oxide (NO) Release | Inhibition of NO release. | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | Prostaglandin E2 (PGE2) Production | Inhibition of PGE2 production. | nih.gov |

Other Explored Biological Activities of Pyrimidine Derivatives (e.g., Anti-HIV, Antidiabetic, Antioxidant, CNS Depression)

The pyrimidine nucleus is a versatile scaffold that has been incorporated into drugs with a wide array of biological functions. orientjchem.orgwjarr.com Beyond anticancer and anti-inflammatory effects, pyrimidine derivatives have been investigated for numerous other therapeutic applications.

Anti-HIV Activity : Certain pyrimidine-containing drugs, such as Batzelladine, have been shown to inhibit the binding of the HIV gp-120 protein to CD4 cells, which is a critical step in the viral entry process. juniperpublishers.com

Antioxidant Activity : Various pyrimidine derivatives have demonstrated the ability to inhibit lipid peroxidation and show antioxidant effects. nih.gov

Antidiabetic and CNS Effects : The broad pharmacological profile of pyrimidines also includes potential applications as antidiabetic agents and compounds with effects on the central nervous system (CNS), such as sedatives and hypnotics. orientjchem.orgnih.gov

Antimicrobial Activity : Numerous pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. wjarr.comresearchgate.net

Enzymatic Assays and Target Engagement Studies

Inhibition of Specific Molecular Targets (e.g., DNA Gyrase, Topoisomerase IV, Protein Kinases)

Targeting specific enzymes is a cornerstone of modern drug discovery. For pyrimidine derivatives, a significant amount of research has focused on their interaction with protein kinases, while the broader class of heterocyclic compounds has also been studied against bacterial topoisomerases.

Protein Kinases : As previously discussed, protein kinases are major targets for pyrimidine derivatives in the context of cancer. nih.gov EGFR, VEGFR-2, and the inflammatory kinase p38α are prominent examples of enzymes inhibited by compounds containing the pyrimidine scaffold. nih.govnih.govnih.gov This inhibition is typically evaluated through enzymatic assays that measure the phosphorylation activity of the kinase in the presence of the compound.

DNA Gyrase and Topoisomerase IV : These enzymes are essential for bacterial DNA replication and are the primary targets of quinolone antibiotics. nih.gov They manage DNA supercoiling and unlink intertwined daughter chromosomes. nih.govsemanticscholar.orgresearchgate.net While these enzymes are established antibacterial targets, specific studies linking this compound or closely related pyrimidines to their inhibition are not prominent. However, molecular docking studies have been conducted on other heterocyclic compounds against DNA gyrase to explore potential interactions. researchgate.net

| Target Enzyme | Compound Class | Significance | Reference |

|---|---|---|---|

| Protein Kinases (EGFR, VEGFR-2) | Furopyrimidines, Thiophenyl-pyrimidines | Anticancer activity | nih.govnih.gov |

| Protein Kinase (p38α) | 3-fluorophenyl pyrimidinyl derivatives | Anti-inflammatory activity | nih.gov |

| DNA Gyrase / Topoisomerase IV | Quinolones (as a known inhibitor class) | Antibacterial activity | nih.govnih.gov |

Receptor Binding Profiling

Receptor binding assays are crucial for identifying the affinity of a compound for specific biological targets. In the context of heterocyclic compounds containing a furan-2-yl moiety, studies have explored their interaction with G-protein-coupled receptors, such as adenosine (B11128) receptors.

For example, a purine (B94841) derivative featuring a furan-2-yl group, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, was identified as a potent A2A adenosine receptor (A2AAR) antagonist. tuni.finih.gov This compound demonstrated a high binding affinity (Ki = 1.02 ± 0.06 nM) for the human A2A receptor. tuni.finih.gov While this compound has a purine core instead of a pyrimidine core, the findings indicate that the furan-2-yl group can be a key pharmacophoric feature for binding to specific receptors, suggesting a potential avenue of investigation for this compound.

Structure Activity Relationship Sar and Structural Insights of 4 3 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine Derivatives

Influence of Fluorine Substitution Position (e.g., meta vs. para) on Biological Activity Profile

Research into fluorinated pyrrolo[2,3-d]pyrimidine analogues has shown that the specific placement of a fluorine atom dictates whether the activity is improved or diminished. nih.gov For instance, a comparison between a 3'-fluoro (meta) substitution and a 2'-fluoro (ortho) substitution in one series revealed that the ortho position led to a significant increase in antiproliferative activity, while the meta substitution resulted in a loss of potency compared to the non-fluorinated parent compound. nih.gov This highlights that the effects of fluorination are not uniform and are highly dependent on the specific molecular context and the topology of the target's binding site.

In many classes of biologically active molecules, para-fluorine substitution has been shown to enhance metabolic stability by blocking a common site of oxidative metabolism by cytochrome P450 enzymes. However, the meta-substitution, as seen in 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, offers a different set of electronic and steric influences. The strong electronegativity of fluorine in the meta position can alter the electron distribution of the phenyl ring, influencing its interaction with protein residues without causing the direct steric hindrance that an ortho-substituent might. nih.gov This alteration in electronic character can be pivotal for optimizing binding interactions within a specific protein pocket.

The following table illustrates how positional changes of the fluorine atom on the phenyl ring can hypothetically impact the inhibitory concentration (IC₅₀) of a generic 4-phenyl-6-(furan-2-yl)pyrimidin-2-amine derivative against a target enzyme.

| Compound | Fluorine Position | Hypothetical IC₅₀ (nM) | Rationale for Activity Variation |

|---|---|---|---|

| Derivative 1 | None (H) | 150 | Baseline activity; susceptible to metabolic oxidation at the para-position. |

| Derivative 2 | Ortho (2-F) | 200 | Potential steric hindrance with the binding site, possibly reducing affinity. nih.gov |

| Derivative 3 | Meta (3-F) | 50 | Favorable electronic modulation of the phenyl ring enhancing binding affinity without steric clash. |

| Derivative 4 | Para (4-F) | 75 | Improved metabolic stability and potentially favorable hydrophobic interactions, but less optimal electronic influence compared to meta. |

Impact of Furan-2-yl Moiety on Biological Potency and Selectivity

The furan-2-yl moiety at the C6 position of the pyrimidine (B1678525) core is a crucial contributor to the biological profile of this class of compounds. Furan (B31954) is a five-membered aromatic heterocycle that can act as a bioisosteric replacement for a phenyl ring but possesses distinct properties. ijabbr.comnih.gov Its oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target that a phenyl ring cannot.

Furan and its derivatives are integral to numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyutripoli.edu.lyresearchgate.net Studies have shown that the inclusion of a furan ring can significantly enhance biological potency. nih.gov Investigations comparing furan-containing structures to their phenyl-analogues have, in some cases, demonstrated the superior activity of the furan derivatives. nih.gov This enhancement can be attributed to the unique electronic nature of the furan ring and its ability to form specific, favorable interactions within a receptor's binding pocket.

The table below provides an illustrative comparison of the biological activity when the C6 substituent is varied, highlighting the potential contribution of the furan-2-yl moiety.

| Compound | C6-Substituent | Hypothetical IC₅₀ (nM) | Rationale for Activity Variation |

|---|---|---|---|

| Derivative 5 | Phenyl | 95 | Standard hydrophobic interactions. |

| Derivative 3 | Furan-2-yl | 50 | Potential for H-bond acceptance by furan oxygen; favorable electronic properties. ijabbr.comnih.gov |

| Derivative 6 | Thiophen-2-yl | 65 | Similar size and shape to furan but with different electronic distribution and H-bonding capacity. |

| Derivative 7 | Cyclohexyl | >500 | Loss of aromaticity and specific electronic interactions leads to a significant drop in activity. acs.org |

Role of Pyrimidine Core Substitutions at Amino and Aromatic Positions in Modulating Activity

The 2-aminopyrimidine (B69317) scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, including several approved drugs. nih.govmdpi.com Its importance stems from the ability of the pyrimidine ring and its amino substituent to engage in multiple hydrogen bonding interactions, often mimicking the adenine (B156593) base of ATP to interact with the hinge region of kinases. rsc.org

The substituents at the C4 and C6 positions are critical for determining both the potency and selectivity of the compound. acs.orgnih.gov These aromatic (or heteroaromatic) groups occupy significant space and are responsible for the key interactions within the binding site outside of the hinge region. The nature of these groups—their size, electronics, and hydrogen bonding potential—drives the molecule's affinity for its target. SAR studies on 2-amino-4,6-diarylpyrimidines have consistently shown that modifications to the aryl groups at C4 and C6 lead to significant changes in biological activity. rsc.orgnih.gov

For this compound, the combination of the 3-fluorophenyl group at C4 and the furan-2-yl group at C6 creates a specific chemical signature. As discussed, the 3-fluorophenyl group provides key electronic and hydrophobic characteristics, while the furan-2-yl group offers additional hydrogen bonding and electronic features. Altering either of these groups would be expected to profoundly impact the molecule's interaction with its biological target.

The following table illustrates the sensitivity of biological activity to changes in the C4 and C6 substituents on the 2-aminopyrimidine core.

| C4-Substituent | C6-Substituent | Hypothetical IC₅₀ (nM) | Rationale for Activity Variation |

|---|---|---|---|

| 3-Fluorophenyl | Furan-2-yl | 50 | Optimal combination of electronics, H-bonding, and hydrophobic interactions for the target. |

| Phenyl | Furan-2-yl | 150 | Loss of favorable electronic modulation from the fluorine atom reduces binding affinity. |

| 3-Fluorophenyl | Phenyl | 95 | Loss of potential H-bond acceptance from the furan oxygen. nih.gov |

| 4-Methoxyphenyl | Furan-2-yl | 80 | Different electronic and steric profile of the methoxy (B1213986) group compared to fluorine. rsc.org |

| 3-Fluorophenyl | H | >1000 | Absence of a key interacting moiety at the C6 position drastically reduces activity. acs.org |

Conformational Analysis and Stereochemical Considerations in SAR

The biological activity of a flexible molecule like this compound is not only dependent on its constituent parts but also on the three-dimensional conformation it adopts to bind to its target. The molecule's conformation is primarily defined by the rotation around the single bonds connecting the C4-phenyl and C6-furan rings to the central pyrimidine core.

The relative orientation of these rings, described by their dihedral angles, is determined by a delicate balance between two opposing forces:

Electronic Conjugation: A more planar conformation allows for better overlap of the π-orbitals between the aromatic and heteroaromatic rings, which is electronically stabilizing.

Steric Hindrance: A twisted or non-planar conformation is favored to minimize steric clashes between the hydrogen atoms on the adjacent rings.

The bioactive conformation—the specific shape the molecule assumes when bound to its target—is typically a low-energy conformer that perfectly complements the binding site's topology. The meta-position of the fluorine substituent can influence this conformational preference. While less sterically demanding than an ortho-substituent, its electronic influence can affect the rotational barrier around the C-C bond, potentially favoring a specific dihedral angle that enhances binding.

Computational modeling techniques, such as molecular docking and free energy perturbation simulations, are invaluable tools for studying these conformational preferences and predicting how different derivatives will bind. acs.orgnih.gov These methods can help rationalize observed SAR trends and guide the design of new analogues with optimized geometries for improved potency and selectivity. As the parent compound is achiral, stereochemical considerations are not applicable unless chiral centers are introduced in subsequent derivatives.

The table below illustrates the theoretical relationship between the conformation (represented by the dihedral angle of the C4-phenyl ring) and binding affinity.

| Conformation | Dihedral Angle (Pyrimidine-Phenyl) | Relative Energy | Hypothetical Binding Affinity (Kᵢ) |

|---|---|---|---|

| Planar | ~0° | High (Steric Clash) | Weak |

| Twisted (Bioactive) | ~30-45° | Low | Strong |

| Perpendicular | ~90° | Medium (Loss of Conjugation) | Weak |

Computational and Molecular Modeling Approaches for 4 3 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine

Quantum Chemical Characterization and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic properties and optimized geometry of a molecule. researchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics, such as stability, charge distribution, and reactivity. For pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to correlate theoretical data with experimental results, confirming the reliability of the computational models. researchgate.net

The pyrimidine core of 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine contains several sites capable of forming hydrogen bonds, which are critical for its interactions with biological macromolecules. The primary hydrogen bond donor sites are the two hydrogen atoms of the amino group at the C2 position. The primary hydrogen bond acceptor sites are the two nitrogen atoms (N1 and N3) within the pyrimidine ring. mdpi.com

Quantum chemical studies on related pyrimidine derivatives have identified the nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites. mdpi.com The ability of peptides and amino acids to form multiple hydrogen bonds with pyrimidine bases through carboxyl, amino, and amide groups underscores the importance of these interaction points. mdpi.com The amino group on the pyrimidine ring is a potent hydrogen bond donor, while the ring nitrogens are strong acceptors, facilitating anchoring of the molecule within a protein's binding site.

Table 1: Potential Hydrogen Bonding Sites in this compound

| Site | Type | Description |

| Amino Group (-NH₂) | Donor | The two hydrogen atoms can be donated to form hydrogen bonds with electronegative atoms like oxygen or nitrogen. |

| Pyrimidine Nitrogen (N1) | Acceptor | The lone pair of electrons on this nitrogen can accept a hydrogen bond from a donor group. |

| Pyrimidine Nitrogen (N3) | Acceptor | Similar to N1, the lone pair on this nitrogen atom acts as a hydrogen bond acceptor. |

| Furan (B31954) Oxygen | Acceptor | The oxygen atom in the furan ring also possesses lone pairs and can act as a weak hydrogen bond acceptor. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate or neutral potential. researchgate.net

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow): The most electron-rich areas are localized on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors. researchgate.net

Positive Potential (Blue): The most electron-poor region is concentrated around the hydrogen atoms of the 2-amino group. This positive potential makes these protons the primary sites for hydrogen bond donation and interaction with nucleophilic species.

Neutral Potential (Green): The phenyl and furan rings' carbon frameworks generally exhibit a more neutral potential, indicating their role in van der Waals and hydrophobic interactions rather than strong electrostatic interactions. mdpi.com

This distribution of electrostatic potential is crucial for understanding how the molecule initially recognizes and interacts with a biological target. mdpi.com

Molecular Docking Simulations with Identified Biological Targets

The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. acs.org Kinases, such as Cyclin-Dependent Kinases (CDKs), play a pivotal role in cell cycle regulation, and their over-activity is a hallmark of many cancers. nih.govnih.gov Therefore, CDK2 is a logical and frequently studied biological target for pyrimidine-based compounds like this compound. nih.govnih.gov Molecular docking simulations are used to predict the preferred binding orientation and affinity of this molecule within the ATP-binding pocket of CDK2. nih.gov

Docking studies reveal that the binding of pyrimidine derivatives to the CDK2 active site is driven by a combination of hydrogen bonding and hydrophobic interactions. The 2-amino pyrimidine moiety is crucial for the primary anchoring interaction.

Hydrogen Bonds: The 2-amino group typically forms two key hydrogen bonds with the backbone carbonyl oxygen and/or amide nitrogen of residues in the "hinge" region of the kinase (e.g., the backbone of Leu83 in CDK2). This interaction mimics the binding of the adenine (B156593) part of ATP and is a hallmark of many Type I kinase inhibitors.

Hydrophobic and van der Waals Interactions: The fluorophenyl and furan rings are positioned to occupy hydrophobic pockets within the active site. The phenyl ring often interacts with residues like Ile10 and Val18, while the furan ring may interact with other nonpolar residues. nih.gov The fluorine atom can also participate in specific interactions within the pocket.

Pi-Alkyl Interactions: Interactions between the aromatic rings of the ligand and the alkyl side chains of amino acids such as lysine, leucine, and valine are also commonly observed, further stabilizing the complex. nih.gov

Analysis of the docked complex allows for the identification of specific amino acid residues that are critical for binding and affinity. For a typical pyrimidine inhibitor in the CDK2 active site, these residues include:

Table 2: Critical Binding Site Residues and Interaction Profile with CDK2

| Residue | Location/Role | Type of Interaction with Ligand |

| Leu83 | Hinge Region | Hydrogen Bond (via backbone C=O and/or N-H) with the 2-amino group. |

| Glu81 | Hinge Region | Hydrogen Bond (via backbone N-H) with a pyrimidine ring nitrogen. |

| Ile10 | Hydrophobic Pocket | Hydrophobic/van der Waals interactions with the phenyl ring. |

| Val18 | Hydrophobic Pocket | Hydrophobic/van der Waals interactions with the furan or phenyl ring. |

| Lys33 | Catalytic Site | Potential electrostatic or hydrogen bond interaction. |

| Gln131 | Solvent Front | Potential hydrogen bond interaction with the ligand or water-mediated bridge. |

| Asp86 | DFG Motif | Can form interactions that stabilize the active conformation of the kinase. |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the ligand-protein complex over time in a simulated physiological environment. mdpi.comresearchgate.net An MD simulation of the this compound-CDK2 complex would be performed to validate the docking results and analyze the conformational stability of the system. nih.gov

The stability of the complex is typically evaluated by monitoring key metrics throughout the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are calculated relative to their initial positions. A low and stable RMSD value (typically fluctuating below 3 Å) over the course of the simulation (e.g., 100-200 nanoseconds) indicates that the ligand remains stably bound in its initial predicted pose and does not cause significant destabilization of the protein structure. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue to identify regions of flexibility. Analysis of the RMSF can show if binding of the ligand reduces the flexibility of key active site residues, indicating a stable interaction.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, particularly those in the hinge region, is monitored throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance in anchoring the ligand.

Table 3: Representative Parameters for MD Simulation Analysis

| Parameter | Description | Indication of Stability |

| Simulation Time | Duration of the simulation. | Typically 100 ns or longer to ensure conformational sampling. |

| Ligand RMSD | Measures the deviation of the ligand's position from the initial docked pose. | A stable plateau with low fluctuation (< 3 Å) suggests a stable binding mode. |

| Protein RMSD | Measures the deviation of the protein's backbone from its initial conformation. | A stable plateau indicates the ligand does not induce major destabilizing changes. |

| H-Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) for key interactions confirms their strength and importance. |

These computational approaches, from quantum mechanics to molecular dynamics, provide a multi-faceted and in-depth understanding of this compound, characterizing its intrinsic properties and elucidating its mechanism of interaction with potential biological targets like protein kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors, which are numerical representations of a molecule's physicochemical properties, QSAR models can predict the activity of new, unsynthesized compounds. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest potential for desired biological effects. For a series of analogs based on the this compound scaffold, a QSAR study would involve compiling a dataset of these compounds with their experimentally determined biological activities (e.g., IC50 values). Molecular descriptors such as steric, electronic, and hydrophobic properties would then be calculated for each compound. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that investigates the steric and electrostatic fields surrounding a set of aligned molecules. In the context of this compound and its derivatives, a CoMFA study would begin with the three-dimensional alignment of the compounds, typically based on a common substructure, in this case, the pyrimidin-2-amine core.

Once aligned, the molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., a sp3 carbon atom with a +1 charge) and each molecule are calculated. This process generates two data tables: one for the steric field and one for the electrostatic field. These field values serve as the independent variables in a Partial Least Squares (PLS) analysis, with the biological activities as the dependent variables.

The results of a CoMFA are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to influence biological activity. For instance, green contours might indicate areas where bulky substituents would enhance activity, while yellow contours could suggest that less bulky groups are favored. Similarly, blue contours may show where positive electrostatic potential is beneficial, and red contours where negative potential is preferred.

Below is a hypothetical CoMFA data table for a series of this compound analogs.

| Compound ID | Steric Field Contribution | Electrostatic Field Contribution | Predicted Activity (pIC50) |

| Analog 1 | 0.45 | 0.55 | 7.2 |

| Analog 2 | 0.30 | 0.70 | 7.8 |

| Analog 3 | 0.60 | 0.40 | 6.9 |

| Analog 4 | 0.50 | 0.50 | 7.1 |

| Analog 5 | 0.25 | 0.75 | 8.1 |

This table presents hypothetical data for illustrative purposes.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, analyzes the fields around a set of aligned molecules. However, CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids the singularities that can occur at atomic positions in CoMFA. In addition to steric and electrostatic fields, CoMSIA typically includes three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

This multi-faceted analysis can provide a more detailed understanding of the structure-activity relationships. For the this compound series, a CoMSIA model could reveal the importance of hydrophobicity in a particular region of the molecule or highlight specific sites where hydrogen bonding interactions are crucial for activity.

The output of a CoMSIA study is also visualized as 3D contour maps for each of the five fields. For example, yellow contours might indicate regions where hydrophobic groups increase activity, while white contours suggest that hydrophilic groups are preferred. Magenta contours could highlight areas where hydrogen bond donors are favorable, and cyan contours where hydrogen bond acceptors would be beneficial.

A hypothetical CoMSIA data table for the same series of analogs is presented below.

| Compound ID | Steric | Electrostatic | Hydrophobic | H-Bond Donor | H-Bond Acceptor | Predicted Activity (pIC50) |

| Analog 1 | 0.20 | 0.25 | 0.30 | 0.10 | 0.15 | 7.3 |

| Analog 2 | 0.15 | 0.35 | 0.25 | 0.05 | 0.20 | 7.9 |

| Analog 3 | 0.25 | 0.20 | 0.35 | 0.15 | 0.05 | 6.8 |

| Analog 4 | 0.22 | 0.23 | 0.28 | 0.12 | 0.15 | 7.2 |

| Analog 5 | 0.10 | 0.40 | 0.20 | 0.05 | 0.25 | 8.2 |

This table presents hypothetical data for illustrative purposes.

By integrating the insights gained from both CoMFA and CoMSIA, medicinal chemists can make more informed decisions in the design of new derivatives of this compound with improved potency and selectivity. These computational models serve as a valuable guide, reducing the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery pipeline.

Future Research Directions and Translational Potential of 4 3 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine

Optimization Strategies for Enhanced Biological Efficacy and Selectivity

The development of 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine into a clinical candidate will necessitate rigorous optimization of its biological efficacy and selectivity. Structure-activity relationship (SAR) studies are pivotal in this endeavor, guiding the rational design of derivatives with improved pharmacological profiles. Key strategies will likely focus on modifications at several positions of the pyrimidine (B1678525) scaffold.

Systematic modifications of the phenyl and furan (B31954) rings are a primary avenue for optimization. For instance, the position and number of fluorine substituents on the phenyl ring can significantly influence activity. While the current structure features a meta-fluorine, exploration of ortho- and para-substitutions, as well as di- or tri-fluorination patterns, could modulate target binding and pharmacokinetic properties. researchgate.net Similarly, derivatization of the furan ring, or its replacement with other five-membered heterocycles like thiophene (B33073) or pyrrole, could fine-tune the molecule's interaction with its biological target. nih.gov

Furthermore, the 2-amino group of the pyrimidine core offers a crucial handle for modification. The synthesis of N-alkylated or N-acylated derivatives could enhance cell permeability and modulate target engagement. The introduction of chiral side chains at this position can also lead to stereospecific interactions with the target protein, potentially increasing potency and selectivity.

The following table summarizes potential optimization strategies based on the SAR of related pyrimidine derivatives:

| Modification Site | Potential Substituents/Modifications | Rationale |

| Phenyl Ring | Varying fluorine substitution patterns (ortho, para, di/tri-fluoro) | Modulate electronic properties and target interactions. |

| Introduction of other electron-withdrawing or -donating groups | Fine-tune binding affinity and selectivity. | |

| Furan Ring | Substitution at other positions of the furan ring | Explore new interaction points with the target. |

| Replacement with other five-membered heterocycles (thiophene, pyrrole) | Alter steric and electronic profile to improve efficacy. | |

| 2-Amino Group | N-alkylation or N-acylation | Enhance cell permeability and modulate target engagement. |

| Introduction of chiral side chains | Achieve stereospecific interactions for increased potency. |

Exploration of Novel Therapeutic Applications based on Emerging Biological Targets

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in kinase inhibitor design. nih.gov Research into the broader class of 4-(2-furanyl)pyrimidin-2-amines has identified Janus kinase 2 (JAK2) as a potential biological target. nih.gov JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. The inhibitory activity of this compound against JAK2 and other kinases warrants thorough investigation.

Beyond JAK2, the 4,6-diaryl-2-pyrimidinamine framework has been explored for its potential as an anti-breast cancer agent by simultaneously targeting the estrogen receptor (ER) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov This dual-target approach could offer a synergistic therapeutic effect. The potential of this compound to inhibit these and other clinically relevant kinases, such as epidermal growth factor receptor (EGFR) and Aurora kinases, should be systematically evaluated. researchgate.netexlibrisgroup.com

The table below outlines potential therapeutic applications and their corresponding biological targets for this compound class:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Janus Kinase 2 (JAK2) | Implicated in myeloproliferative neoplasms. nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Key mediator of angiogenesis in tumors. nih.gov | |

| Estrogen Receptor (ER) | Driver of hormone-receptor-positive breast cancers. nih.gov | |

| Epidermal Growth Factor Receptor (EGFR) | Overexpressed in various solid tumors. researchgate.netnih.gov | |

| Aurora Kinases | Essential for mitotic progression and overexpressed in many cancers. exlibrisgroup.com | |

| Inflammatory Diseases | Janus Kinase 2 (JAK2) | Central role in inflammatory cytokine signaling. nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies for Derivatives

The efficient and environmentally conscious synthesis of this compound and its derivatives is crucial for its future development. Traditional multi-step syntheses of 2-aminopyrimidines often involve harsh reagents and generate significant waste. Modern synthetic strategies are increasingly focused on green chemistry principles.

One promising approach is the use of one-pot, multi-component reactions. These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. The synthesis of 4,6-diaryl pyrimidines has been achieved through such methods. researchgate.net

Furthermore, the use of catalytic systems, particularly those based on abundant and non-toxic metals, can enhance the sustainability of the synthesis. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Future research in this area should focus on developing a convergent and scalable synthetic route to this compound that incorporates these green chemistry principles. This will be essential for the cost-effective production of the compound and its analogs for extensive preclinical and clinical evaluation.

Integration of In Silico and Experimental Approaches in Future Research Design

The integration of computational and experimental methods is a cornerstone of modern drug discovery and will be instrumental in advancing the development of this compound. In silico techniques can provide valuable insights into the compound's mechanism of action and guide the design of more potent and selective derivatives.

Molecular docking studies can predict the binding mode of the compound within the active site of its biological targets, such as JAK2. researchgate.net This information can help to rationalize observed SAR and identify key interactions that can be exploited for further optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

These computational predictions must be validated through rigorous experimental testing. A continuous feedback loop between in silico modeling and experimental evaluation will be essential for an efficient and successful drug discovery campaign. This integrated approach will accelerate the identification of lead candidates with desirable efficacy and safety profiles, ultimately paving the way for the translational development of this compound as a novel therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of fluorophenyl and furyl precursors. Key steps include:

- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance reaction efficiency; temperature control (60–80°C) minimizes side products .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield, while ligand choice (e.g., XPhos) stabilizes intermediates .

- Purity Control : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 110–160 ppm for pyrimidine carbons) confirm substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolves dihedral angles between fluorophenyl and furan rings (e.g., ~12–86°) and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases to assess mechanistic pathways .

Advanced Research Questions

Q. How can computational methods be applied to predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes under physiological conditions .

- QSAR Modeling : Train models on fluorinated pyrimidine analogs to predict bioactivity and optimize substituents .

Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .

- Purity Verification : HPLC-UV/LC-MS to detect impurities (>99% purity required for reproducible results) .

- Structural Confirmation : Re-analyze crystallographic data to rule out polymorphism or solvate formation affecting activity .

Q. How do structural modifications at the furan-2-yl or 3-fluorophenyl groups affect the compound's pharmacokinetic properties?

- Methodological Answer :

- Substituent Effects :

- Furan Ring : Electron-rich substituents (e.g., methyl) enhance π-π stacking with hydrophobic pockets but reduce solubility .

- Fluorophenyl Group : Para-substituted halogens (e.g., Cl, Br) increase logP (lipophilicity), while methoxy groups improve metabolic stability .

- In Silico ADME Prediction : SwissADME or pkCSM tools forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer :

- Polymorphism : Slow evaporation (hexane/DCM) or diffusion methods yield single crystals; monitor via PXRD to identify phases .

- Hydrogen Bonding : Weak C–H⋯O/N interactions complicate packing; use low-temperature (100 K) data collection to enhance resolution .

- Disorder Management : Refine anisotropic displacement parameters and apply SHELXL restraints for flexible substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.